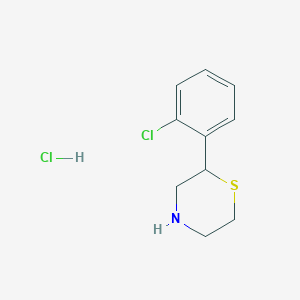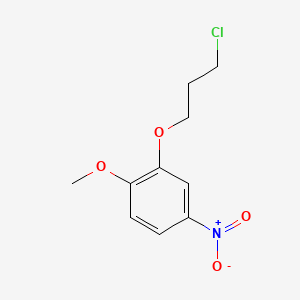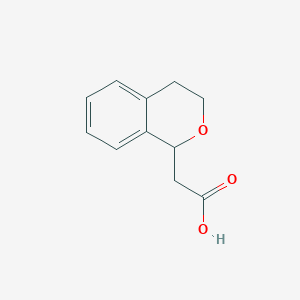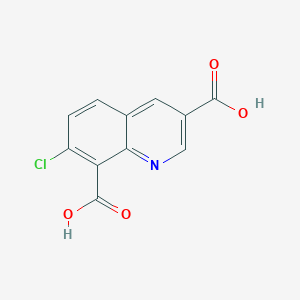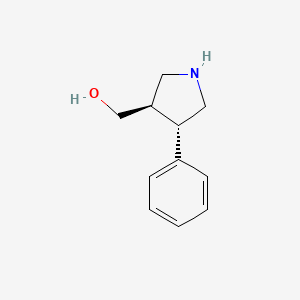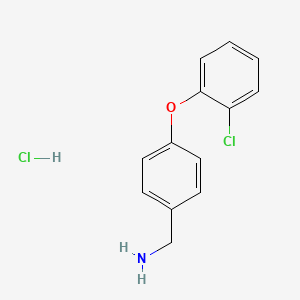
4-(2-Chlorophenoxy)benzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenoxy)benzylamine hydrochloride is a chemical compound with the CAS Number: 1170147-57-5 . Its molecular formula is C13H13Cl2NO and it has a molecular weight of 270.16 . It is typically stored at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
4-(2-Chlorophenoxy)benzylamine hydrochloride is a white solid . The compound is stable under normal temperatures and pressures. It should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Applications in Polymer Science
Bertini et al. (1999) synthesized new monomers, including hydrochlorides like 4-(2-Chlorophenoxy)benzylamine, for copolymerization with various hydrophilic comonomers. These polymers were designed for studying the action mechanism of benzylamine oxidase, highlighting the compound's utility in creating advanced polymeric materials for biochemical applications (Bertini et al., 1999).
In Analytical Chemistry
In the field of analytical chemistry, Flanagan and Ruprah (1989) developed an assay for chlorophenoxy herbicides and benzonitrile herbicides, which could include derivatives of 4-(2-Chlorophenoxy)benzylamine. This research demonstrates the compound's relevance in developing methods for detecting and analyzing chemical substances in various biological specimens (Flanagan & Ruprah, 1989).
Environmental Science and Oxidative Degradation
Bokare and Choi (2010) investigated the oxidative degradation of organic compounds in water, using substances like 4-chlorophenol, which are structurally related to 4-(2-Chlorophenoxy)benzylamine. This study is significant for understanding the environmental impact and treatment methods for compounds similar to 4-(2-Chlorophenoxy)benzylamine (Bokare & Choi, 2010).
Catalysis and Synthetic Chemistry
In synthetic chemistry, Bender and Widenhoefer (2005) explored the use of benzylamines, like 4-(2-Chlorophenoxy)benzylamine, in catalytic processes, specifically in the hydroamination of unactivated olefins. This research is crucial for advancing synthetic methodologies involving benzylamine derivatives (Bender & Widenhoefer, 2005).
Photocatalytic Oxidation
Ohkubo et al. (2006) studied the photooxygenation of benzylamine, which may include derivatives like 4-(2-Chlorophenoxy)benzylamine. This research is important for understanding photocatalytic processes and their applications in environmental and synthetic chemistry (Ohkubo et al., 2006).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The safety pictograms for this compound include the skull and crossbones . The hazard statements include H301 and H317 , indicating toxicity if swallowed and the potential to cause an allergic skin reaction, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
[4-(2-chlorophenoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEYZRJAHCXATC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)CN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590037 |
Source


|
| Record name | 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)benzylamine hydrochloride | |
CAS RN |
1170147-57-5 |
Source


|
| Record name | 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

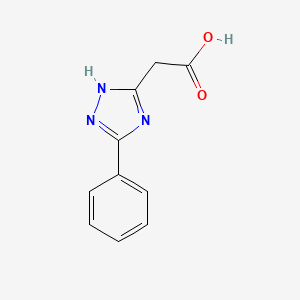
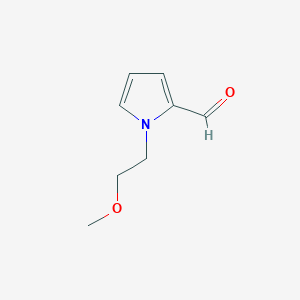
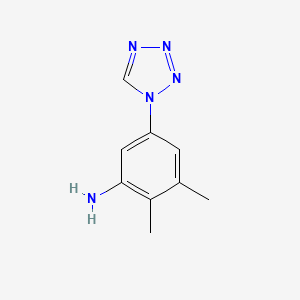
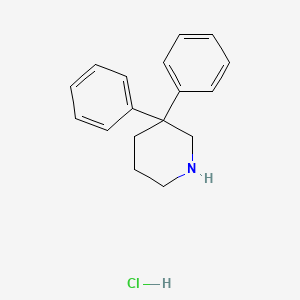
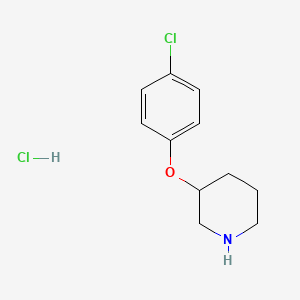
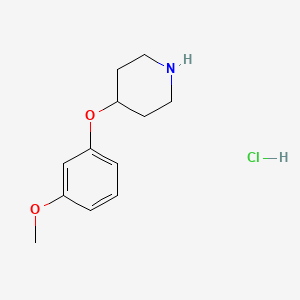
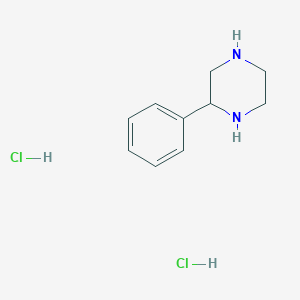
![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B1356487.png)
